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Compound of Interest |

1-(4-
Compound Name: Bromophenyl)cyclopropanecarbox
amide
CAS No.: 847361-67-5
Cat. No.: B3029953

CAS Registry Number: 847361-67-5 Molecular Formula:
Molecular Weight: 240.10 g/mol [2]

Executive Summary & Structural Logic

This compound features a cyclopropane ring substituted at the 1-position with a para-
bromophenyl group and a primary carboxamide.[1] The structural elucidation relies on three
distinct spectroscopic signatures:

e Mass Spectrometry (MS): The characteristic 1:1 isotopic ratio of Bromine (
).
« Infrared (IR): The diagnostic Amide I/l bands and cyclopropyl C-H tension.[1]

» Nuclear Magnetic Resonance (NMR): The symmetry of the cyclopropane ring (AA'BB'
system) and the para-substituted aromatic ring.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 1-(4-
Bromophenyl)cyclopropanecarboxamide from crude reaction mixtures.
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Crude Sample

Step 1: Mass & Halogen Presence

MS (ESI/EI)
Check Isotope Pattern

M+ / M+2 (1:1) Confirmed

FT-IR
Check Amide Bands

C=0 & NH2 Confirmed

1H/13C NMR
Verify Symmetry & Integration

Cyclopropyl & Aryl Signals Match

Confirmed Structure:
1-(4-Bromophenyl)cyclopropanecarboxamide

Click to download full resolution via product page
Figure 1: Analytical workflow for structural validation.
Spectroscopic Atlas
A. Mass Spectrometry (MS)

The presence of a single bromine atom provides a definitive "fingerprint” in the mass spectrum.

[1]
 lonization Mode: ESI (+) or EI (70 eV).
o Key Features:

o Molecular lon (
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): The parent peak appears as a doublet separated by 2 mass units with nearly equal
intensity.[1]

o m/z 240 (
) and m/z 242 (
)-

o Fragmentation:

» [M - 44]: Loss of the amide group (

) typically yields the stabilized 1-(4-bromophenyl)cyclopropyl cation at m/z 196/198.[1]
» [M - 17]: Loss of ammonia (

) to form the acylium ion or nitrile (less common in soft ionization).

B. Infrared Spectroscopy (FT-IR)

The amide functionality dominates the spectrum, distinguishing it from the nitrile precursor
(which shows a sharp peak at ~2230 cm~1).[1]
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Frequency (

Functional Group Description
)
Doublet
(asymmetric/symmetric
N-H Stretch 3350 — 3180 stretch) characteristic of
primary amides (
)-[1]
C-H (Aromatic) 3050 — 3000 Weak intensity.
Distinctive "stiff" C-H stretch,
C-H (Cyclopropyl) 3010 — 2990 often slightly higher than alkyl
C-H.
Strong, sharp band. Lower
Amide | (C=0) 1650 — 1690 frequency than esters due to
resonance.[1]
) N-H bending/C-N stretching
Amide Il 1600 — 1640 o
combination.[1]
Aromatic C=C 1480 — 1500 Ring breathing modes.[1]
Strong band, often in the
C-Br Stretch 1000 - 1075

fingerprint region.[1]

C. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for assessing purity and substitution patterns.[1]

H NMR Data (400 MHz, DMSO-

)

Note: DMSO-

is preferred over

to visualize the amide protons, which often broaden or exchange in chloroform.
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Chemical Shift

(

» Ppm)

Multiplicity

Integration

Assignment

Structural
Insight

7.48 —7.52

Doublet (

Hz)

2H

Ar-H (Ortho to
Br)

Part of AA'BB'
system.[1]
Deshielded by
Br.

7.28 -7.32

Doublet (

Hz)

2H

Ar-H (Meta to Br)

Ortho to the
cyclopropyl ring.
[1]

6.80 -7.10

Broad Singlets

Amide protons.
[1] Often appear
as two distinct
broad peaks due
to restricted

rotation.[1]

1.40-1.48

Multiplet (AA'BB’)

2H

Cyclopropyl

"Upper" face
protons (cis to
Ph or Amide).

1.05-1.12

Multiplet (AA'BB")

2H

Cyclopropyl

"Lower" face

protons.[1]

Technical Note on Cyclopropane Symmetry: The cyclopropane ring possesses a plane of

symmetry passing through C1 and the phenyl ring.[1] However, the protons on the "top" face

(cis to the amide) are magnetically non-equivalent to those on the "bottom" face (trans to the

amide), resulting in two distinct multiplets rather than a single peak.

C NMR Data (100 MHz, DMSO-
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Chemical Shift (

Carbon Type Assignment
» Ppm)
1745 Quaternary (C=0) Amide Carbonyl.[1]
Ipso carbon attached to
140.2 Quaternary (Ar-C)
Cyclopropane.[1]
131.2 CH (Ar) Aromatic CH (Ortho to Br).[1]
Aromatic CH (Ortho to
129.5 CH (Ar)
Cyclopropane).[1]
Ipso carbon attached to Br
120.1 Quaternary (Ar-C) (shielded by heavy atom
effect).[1]
325 Quaternary (Cyclopropyl) C1 of cyclopropane ring.[1]
15.8 C2/C3 of cyclopropane ring.[1]

(Cyclopropyl)

Experimental Protocols
Synthesis Pathway (Context for Impurities)

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted nitrile).
The standard route involves the alkylation of 4-bromophenylacetonitrile followed by controlled
hydrolysis.[1]

4-Bromophenyl- o | 1,2-Dibromoethane - 1-(4-Bromophenyl)- Hydrolysis 1-(4-Bromophenyl)-
acetonitrile | NaOH, TEBA (PTC) "1 cyclopropanecarbonitrile (KOH/t-BUOH or UHP) cyclopropanecarboxamide

Click to download full resolution via product page

A

Figure 2: Synthetic route from commercial starting materials.[1]

Protocol: NMR Sample Preparation

To ensure high-resolution spectra free from artifacts:
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e Solvent Selection: Use DMSO-

(99.9% D) for the best resolution of amide protons.[1]
is acceptable but may cause the amide signal to broaden into the baseline.[1]

e Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

o Filtration: If the solution is cloudy (common with amides due to H-bonding aggregation), filter
through a cotton plug within a glass pipette directly into the NMR tube.[1]

e Acquisition:
o Relaxation Delay (D1): Set to

s to ensure accurate integration of aromatic protons vs. the solvent residual peak.
o Scans: 16 scans are sufficient for
H; 256-512 scans for

C.[1]

Protocol: Purity Determination (HPLC)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

).

e Mobile Phase:
o A: Water + 0.1% Formic Acid.[1]
o B: Acetonitrile + 0.1% Formic Acid.[1]
e Gradient: 5% B to 95% B over 10 minutes.

e Detection: UV at 254 nm (Aromatic absorption) and 210 nm (Amide absorption).
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e Retention Time: The amide typically elutes earlier than the corresponding nitrile precursor
due to increased polarity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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